molecular formula C25H42O B020716 Nonadecanophenone CAS No. 103044-68-4

Nonadecanophenone

Cat. No. B020716
CAS RN: 103044-68-4
M. Wt: 358.6 g/mol
InChI Key: WTWRNRBSHQDWMY-UHFFFAOYSA-N
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Description

Nonadecanophenone is not directly discussed in the provided papers; however, the papers do provide information on similar compounds, specifically nonylphenol and its derivatives. Nonylphenol is a toxic xenobiotic compound with endocrine-disrupting capabilities, originating from the degradation of nonylphenol ethoxylates used as industrial surfactants . It is structurally related to nonadecanophenone in that both contain a phenolic group, but nonadecanophenone has a significantly longer carbon chain.

Synthesis Analysis

The synthesis of nonylphenol isomers is mentioned in one of the papers, where gas chromatography-mass spectrometry (GC-MS) was used to separate and characterize the isomers of technical p-nonylphenol . Although this does not directly pertain to nonadecanophenone, the methods used for the synthesis and characterization of nonylphenol isomers could potentially be applied to the synthesis of nonadecanophenone.

Molecular Structure Analysis

The molecular structure of nonylphenol isomers has been elucidated using GC-MS and nuclear magnetic resonance (NMR) spectroscopy . These techniques could similarly be used to analyze the molecular structure of nonadecanophenone, providing insights into its chemical behavior and interactions.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of nonadecanophenone. However, nonylphenol, a structurally related compound, has been shown to undergo biodegradation under both aerobic and anaerobic conditions, influenced by various environmental factors . This suggests that nonadecanophenone may also be subject to biodegradation, although the specifics would likely differ due to its longer carbon chain.

Physical and Chemical Properties Analysis

The physical and chemical properties of nonylphenol, such as low solubility and high hydrophobicity, lead to its accumulation in environments with high organic content . These properties are likely to be even more pronounced in nonadecanophenone due to its longer alkyl chain. The papers also discuss the photodegradation of nonylphenol in the presence of carbon-doped TiO2, which could be relevant to the degradation of nonadecanophenone in similar environmental conditions .

Scientific Research Applications

  • Food Preservation and Health Research : Nonadecanophenone, as a polyphenol, has potential applications in food preservation, therapeutic benefits, and human health research. Polyphenols are known for their antioxidant properties and can contribute to disease prevention and prophylactic measures (Durazzo et al., 2019).

  • Biological Activities : It exhibits a range of biological activities, including antioxidative, anti-inflammatory, anti-apoptotic, cancer chemopreventive, anticarcinogenic, and antimicrobial properties. These properties highlight its potential role in various therapeutic applications (Rajha et al., 2021).

  • Environmental Impact and Endocrine Disruption : Nonadecanophenone, particularly in the form of nonylphenol, is recognized as an endocrine disrupter. It can impact aquatic organisms, decrease male fertility, and affect the survival of juveniles even at low concentrations. This highlights its environmental significance and the need for monitoring its presence and effects (Soares et al., 2008).

  • Reference Material in Analytical Chemistry : Nonadecanophenone (353NP) is proposed as a reference material for the analysis of nonylphenols due to its high proportion in industrial mixtures and pronounced estrogenic power. This application is crucial in analytical chemistry and metrology related to environmental health (Rabouan et al., 2012).

  • Toxicity and Liver Damage : Studies have shown that nonylphenol, a derivative of nonadecanophenone, can cause liver toxicity, oxidative stress, and induce apoptosis in cells. This is critical for understanding its potential risks to human health (Kazemi et al., 2016).

Mechanism of Action

The mechanism of action for Nonadecanophenone is not specified in the search results. In pharmacology, the term “mechanism of action” refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

Sigma-Aldrich provides Nonadecanophenone to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1-phenylnonadecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25(26)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWRNRBSHQDWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405305
Record name Nonadecanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonadecanophenone

CAS RN

103044-68-4
Record name Nonadecanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of the ordered media, specifically alkyl alkanoates, influence the photochemical reactions of p-alkyl alkanophenones like p-propyl nonadecanophenone?

A1: The research highlights that the ordered, layered structure of alkyl alkanoates creates cylindrical reaction cavities that directly impact the photochemistry of p-alkyl alkanophenones like p-propyl nonadecanophenone []. These cavities restrict the relative motions and conformational changes necessary for reactant-to-product conversion during Norrish-Yang reactions. Factors like "wall stiffness" of the cavity, influenced by the specific alkyl alkanoate used, further impact photoproduct selectivity. For example, using an alkyl alkanoate with greater "wall stiffness" can lead to different product ratios compared to a more flexible cavity structure []. This control over molecular motion within these ordered media offers a way to direct photochemical reactions towards desired products.

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